2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a heterocyclic compound characterized by its complex structure, which includes a furo[2,3-d]pyrimidine core. This compound is notable for its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is with a molecular weight of approximately 338.82 g/mol .
The synthesis of 2-chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide typically involves multi-step synthetic routes. One common approach is the cyclization of suitable intermediates under controlled conditions, often utilizing catalysts and specific solvents to facilitate the formation of the furo[2,3-d]pyrimidine ring structure.
The molecular structure of 2-chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide features:
The structural formula can be represented as follows:
The InChI (International Chemical Identifier) for this compound is:
The InChI Key is RRJLUCSXSVPUFV-UHFFFAOYSA-N, which provides a unique identifier for database searches .
The chemical reactivity of 2-chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide includes:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example:
The mechanism of action involves the compound's interaction with specific biological targets such as enzymes or receptors. The presence of the furo[2,3-d]pyrimidine core suggests potential activity against various biological pathways, possibly influencing cellular signaling or metabolic processes.
Relevant data suggest that the compound exhibits moderate stability and reactivity typical for heterocyclic sulfides.
2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide has several potential applications:
2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide (C₁₈H₁₁ClN₂OS, CID 5100133) exemplifies sophisticated heterocyclic engineering in medicinal chemistry [1]. This structurally complex molecule integrates three pharmacologically significant elements: a furo[2,3-d]pyrimidine core, a sulfide linkage, and a 2-chlorophenyl substituent. Such hybrid architectures leverage synergistic effects to enhance target binding and physicochemical properties. The compound's design reflects contemporary strategies in bioactive molecule development, where fused heterocycles serve as privileged scaffolds, sulfur-based linkages modulate electronic properties, and halogen substituents provide steric and electronic tuning. Its systematic name denotes precise regiochemistry—the sulfide bond at position 4 of the furopyrimidine, phenyl at position 6, and chlorophenyl attached via sulfur—critical for understanding structure-activity relationships. This molecular framework offers rich potential for modulation across therapeutic areas, particularly oncology and infectious diseases, warranting detailed exploration of its components.
Furo[2,3-d]pyrimidines represent a pharmaceutically significant subclass of nitrogen-containing heterocycles characterized by a fused furan-pyrimidine ring system. This scaffold contributes to three-dimensional structural diversity due to its non-planar conformation, enabling enhanced exploration of pharmacophore space compared to flat aromatic systems [2]. The oxygen atom in the furan ring introduces electronic asymmetry, while pyrimidine nitrogens serve as hydrogen bond acceptors, facilitating targeted interactions with biological macromolecules.
Table 1: Therapeutic Applications of Furopyrimidine Derivatives
Compound | Biological Target | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Tazemetostat (FDA-approved) | EZH2 methyltransferase inhibitor | Epithelioid sarcoma therapy | 4,6-Dimethylpyridone substitution |
Compound 16 | Selective EZH2 inhibitor | Anticancer research | Pyridine ring methylation |
PI3K/mTOR inhibitors | PI3K/AKT/mTOR pathway | Cancer cell proliferation inhibition | 2-Methylimidazo[4,5-c]quinoline |
The "magic methyl" effect is prominently observed in furopyrimidine optimization. In EZH2 inhibitors like tazemetostat, methylation at specific positions (e.g., R₁ and R₂) induces conformational restraint, leading to >10-fold potency increases compared to non-methylated analogs [2]. Similarly, 2-methylimidazo[4,5-c]quinoline derivatives demonstrate improved kinase selectivity and cellular absorption over carbonyl-containing predecessors, attributed to methyl-mediated lipophilicity modulation and reduced polar surface area [2]. Beyond oncology, furopyrimidines serve as core structures in antiviral agents, kinase inhibitors, and antimicrobial compounds due to their versatile hydrogen-bonding capacity and metabolic stability. Their synthetic accessibility via cyclization reactions or multicomponent assemblies further enhances pharmaceutical utility [6] [10].
The sulfide moiety (–S–) in 2-chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide serves as a strategic bioisosteric bridge with distinct advantages over oxygen or methylene linkages. Sulfur's polarizability and lower electronegativity (χ = 2.58) compared to oxygen (χ = 3.44) facilitate unique electronic interactions with target proteins, including weak hydrogen bonding and van der Waals contacts. Crucially, the tetrahedral geometry of sulfur allows conformational flexibility, enabling optimal positioning of aromatic substituents for target engagement [6].
Table 2: Impact of Sulfur Isosteres on Physicochemical Properties
Linkage Type | Bond Length (Å) | Bond Angle (°) | Lipophilicity (Log P) | Metabolic Stability |
---|---|---|---|---|
Sulfide (–S–) | 1.81 | ~100° | Moderate increase | Moderate oxidation susceptibility |
Sulfoxide (–SO–) | 1.49 | ~106° | Decreased | Higher polarity |
Sulfone (–SO₂–) | 1.43 | ~117° | Significant decrease | Resistance to oxidation |
Ether (–O–) | 1.41 | ~111° | Lower than sulfide | High stability |
Sulfide linkages profoundly influence physicochemical behavior. They moderately increase lipophilicity (enhancing membrane permeability) while maintaining aqueous solubility through weak polar interactions [9]. In cannabinoid receptor modulators, introducing methyl groups alpha to sulfides generated diastereomers with divergent binding affinities and functional selectivity—demonstrating sulfide's role in stereochemical control [2]. However, sulfides represent a metabolic soft spot, as cytochrome P450 enzymes readily oxidize them to sulfoxides or sulfones. This can be exploited prodrug strategies but requires mitigation in long-acting therapeutics. When compared to 1,2,4-oxadiazole bioisosteres—which mimic esters/amides while resisting hydrolysis—sulfides offer superior conformational adaptability for rigid scaffolds like furopyrimidines [6].
Chlorophenyl groups, particularly 2-chlorophenyl, have evolved into privileged pharmacophores due to their balanced steric and electronic properties. The chlorine atom (van der Waals radius: 1.75 Å) provides optimal hydrophobic bulk for filling target pockets while its inductive effect moderately withdraws electrons from the aromatic ring, polarizing π-systems for enhanced stacking interactions. This substituent has demonstrated success across diverse therapeutic classes, from CNS agents to anticancer drugs [5] [10].
In heterocyclic systems, chlorophenyl groups exert conformational effects through steric interactions. Pyrrolidine-based GRP40 agonists show that ortho-substituted aromatic rings (e.g., 2-CF₃-phenyl) enforce pseudo-axial orientations of pharmacophore elements, dramatically influencing receptor binding—the (R,R)-isomer exhibited 5-fold higher potency than its (S,S)-counterpart due to optimized positioning [5]. Similarly, κ-opioid receptor antagonists with 4-methylpiperidine and chlorophenyl motifs showed 18-fold affinity increases over non-methylated analogs, attributed to hydrophobic enclosure and reduced conformational entropy [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1